molecular formula C10H11BrN2O B4662935 N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide

N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide

Cat. No.: B4662935
M. Wt: 255.11 g/mol
InChI Key: QUBHNDUWMCHAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.

    Formation of 2-methylcyclopropanecarboxylic acid: This intermediate is synthesized through a cyclopropanation reaction involving a suitable alkene and a carboxylic acid derivative.

    Amidation reaction: The final step involves the coupling of the brominated pyridine with 2-methylcyclopropanecarboxylic acid to form the desired amide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide has diverse applications in scientific research, including:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Material science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological studies: The compound is used in studies to understand its interactions with biological targets and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The cyclopropane carboxamide group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(5-bromo-2-pyridinyl)-2-methylpropanamide: This compound has a similar structure but lacks the cyclopropane ring, which may affect its binding properties and reactivity.

    N-(5-chloro-2-pyridinyl)-2-methylcyclopropanecarboxamide: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

    N-(5-bromo-2-pyridinyl)-2-methylbutanamide: This compound has a longer alkyl chain, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-4-8(6)10(14)13-9-3-2-7(11)5-12-9/h2-3,5-6,8H,4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBHNDUWMCHAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.